5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo-
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Overview
Description
5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorobenzoyl group, and a thioxo group
Preparation Methods
The synthesis of 5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzoyl group and the thioxo group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and thioxo compounds. Compared to these, 5-Pyrimidineacetic acid, hexahydro-1-((2-chlorobenzoyl)amino)-4,6-dioxo-alpha-methyl-3-phenyl-2-thioxo- is unique due to its specific combination of functional groups and its potential applications. Some similar compounds are:
- 5-Pyrimidinecarboxylic acid
- 2-Thioxo-4,6-dioxo-3-phenylpyrimidine
- 2-Chlorobenzoyl derivatives
This compound’s uniqueness lies in its complex structure and the diverse range of reactions it can undergo, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
153260-30-1 |
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Molecular Formula |
C20H16ClN3O5S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorobenzoyl)amino]-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-5-yl]propanoic acid |
InChI |
InChI=1S/C20H16ClN3O5S/c1-11(19(28)29)15-17(26)23(12-7-3-2-4-8-12)20(30)24(18(15)27)22-16(25)13-9-5-6-10-14(13)21/h2-11,15H,1H3,(H,22,25)(H,28,29) |
InChI Key |
DDJWJRKDYLMWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(=O)N(C(=S)N(C1=O)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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